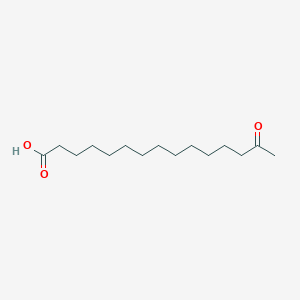
14-Keto pentadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-keto pentadecanoic acid is a long-chain fatty acid.
Scientific Research Applications
1. Relation to Inflammation and Oxidative Stress
Pentadecanoic acid (a related compound to 14-Keto pentadecanoic acid) is being studied for its role in obesity and its relationship with markers of inflammation and oxidative stress. One study suggests that serum markers of dairy fats like pentadecanoic acid are inversely associated with inflammation and oxidative stress markers, particularly in overweight adolescents. This association is significant as inflammation and oxidative stress are positively linked to cardiovascular disease risk (Wang et al., 2011).
2. Role in Fatty Acid Metabolism and Pyrolysis
Tetradecanoic acid, another compound structurally similar to this compound, has been utilized in studies examining the production of hydrocarbons and ketones via catalytic pyrolysis. Research in this area focuses on understanding the process of converting fatty acids into valuable chemicals and fuels. It's found that certain catalysts can facilitate the formation of ketones, which are intermediate compounds in the production of hydrocarbons, suggesting a potential application in biofuel production and the chemical industry (Dourado et al., 2022).
3. Utility in Biochemical Oxidations and Synthesis Studies
Research spanning decades has highlighted the role of fatty acids and their derivatives in biochemical oxidation and synthesis processes. For instance, studies involving tracer work with labelled compounds have provided insights into the metabolism of fatty acids and their transformation during various biological processes. These findings underscore the broader utility of fatty acids, including compounds like this compound, in scientific research, particularly in understanding metabolic pathways and synthesizing bioactive molecules (Schmidt, 2015).
4. Importance in Understanding Lipid Biomarkers
Studies involving compound-specific Δ14C analysis of lipid biomarkers have demonstrated the significance of fatty acids in tracing biological sources and processes. These studies help in identifying the origins of various lipid biomarkers, contributing to our understanding of ecological and biological processes. Although the specific role of this compound was not directly mentioned, the general framework of these studies underscores the potential significance of various fatty acids, including keto variants, in ecological and biological research (Pearson et al., 2001).
properties
CAS RN |
39115-08-7 |
|---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
14-oxopentadecanoic acid |
InChI |
InChI=1S/C15H28O3/c1-14(16)12-10-8-6-4-2-3-5-7-9-11-13-15(17)18/h2-13H2,1H3,(H,17,18) |
InChI Key |
ASPRDWSVJBWGBT-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CC(=O)CCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1233544.png)
![(2S,3S)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1233546.png)
![4-[[[3-[[[3,5-Bis[(3,4-disulfoanilino)-oxomethyl]anilino]-oxomethyl]amino]-5-[(3,4-disulfoanilino)-oxomethyl]phenyl]-oxomethyl]amino]benzene-1,2-disulfonic acid](/img/structure/B1233548.png)
![3-[3-(4-isopropylphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B1233550.png)
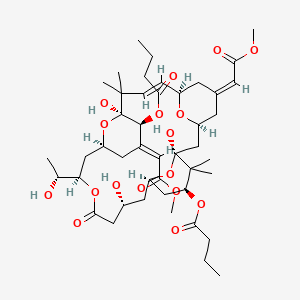
![N-[(Z)-4-methylpent-3-en-2-ylideneamino]phthalazin-1-amine](/img/structure/B1233552.png)
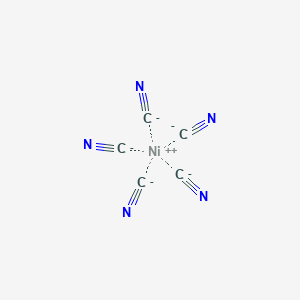
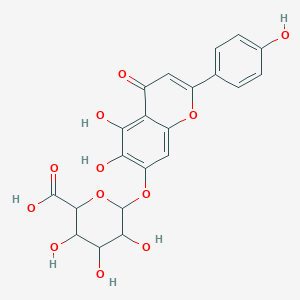
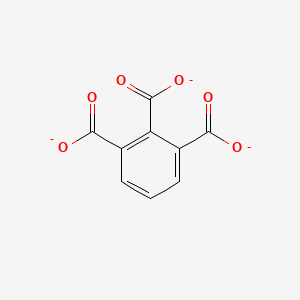
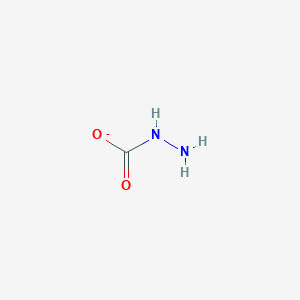
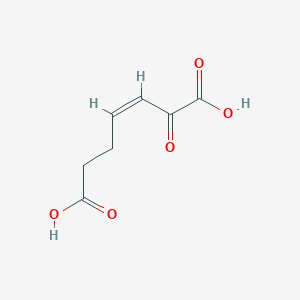
![[(1R,2Z,4R,8R,9R,11R)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] (Z)-2-(acetyloxymethyl)but-2-enoate](/img/structure/B1233564.png)
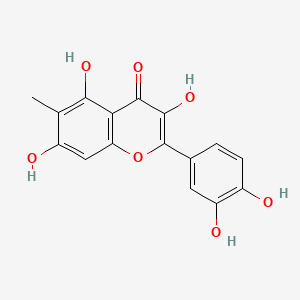
![propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate](/img/structure/B1233568.png)